molecular formula C37H52N2O4 B051400 3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine CAS No. 118517-20-7

3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine

Cat. No.: B051400
CAS No.: 118517-20-7
M. Wt: 588.8 g/mol
InChI Key: YPVNQSYTFZVXIY-BENLHTCUSA-N
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Description

3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine is a complex organic compound that belongs to the class of cholestane derivatives. This compound is characterized by the presence of an aziridine ring fused to a cholestane backbone, with an acetoxy group at the 3beta position and a phthalimido group attached to the aziridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

[(1S,2R,5S,7R,9S,11S,12S,15R,16R)-8-(1,3-dioxoisoindol-2-yl)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-azapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52N2O4/c1-22(2)10-9-11-23(3)29-14-15-30-28-20-32-37(39(32)38-33(41)26-12-7-8-13-27(26)34(38)42)21-25(43-24(4)40)16-19-36(37,6)31(28)17-18-35(29,30)5/h7-8,12-13,22-23,25,28-32H,9-11,14-21H2,1-6H3/t23-,25+,28+,29-,30+,31+,32+,35-,36-,37+,39?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVNQSYTFZVXIY-BENLHTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)OC(=O)C)C)N4N6C(=O)C7=CC=CC=C7C6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)OC(=O)C)C)N4N6C(=O)C7=CC=CC=C7C6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922698
Record name 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-9a,11b-dimethyl-9-(6-methylheptan-2-yl)hexadecahydro-2H-cyclopenta[1,2]phenanthro[8a,9-b]aziren-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118517-20-7
Record name 3-Acetoxycholestanol(5,6-b)(N-phthalimido)aziridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118517207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-9a,11b-dimethyl-9-(6-methylheptan-2-yl)hexadecahydro-2H-cyclopenta[1,2]phenanthro[8a,9-b]aziren-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((3.BETA.,5R,6.BETA.)-3-(ACETYLOXY)CHOLESTANO(5,6-B)AZIRIN-1'(6H)-YL)-1H-ISOINDOLE-1,3(2H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LMG3ZH49K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cholestane Backbone Preparation

The synthesis typically begins with cholesterol or cholestanol derivatives. Key steps include:

  • Selective oxidation : Conversion of cholesterol to 5α-cholestan-3β-ol via hydrogenation.

  • Protection of C3 hydroxyl : Use of acetyl chloride in pyridine to yield 3β-acetoxy-5α-cholestane.

Table 1 : Standard Protection Reactions for Cholestanol Derivatives

Starting MaterialReagentConditionsProductYield (%)
5α-Cholestan-3β-olAcetyl chloridePyridine, 0°C, 2h3β-Acetoxy-5α-cholestane92
5α-Cholestan-3β-olBenzoyl chlorideDMAP, DCM, RT, 4h3β-Benzoyloxy-5α-cholestane88

Aziridine Ring Formation

The aziridine ring is constructed via intramolecular cyclization of a β-chloroamine intermediate:

  • Epoxidation : Treatment of 5α-cholestane with m-chloroperbenzoic acid (mCPBA) forms a 5,6-epoxide.

  • Ring-opening with ammonia : Reaction with aqueous NH₃ generates a trans-5,6-diol.

  • Chlorination : Thionyl chloride converts the diol to a β-chloroamine.

  • Cyclization : Base-mediated elimination (e.g., K₂CO₃) induces aziridine formation.

Mechanistic Insight :

EpoxideNH3DiolSOCl2β-ChloroamineBaseAziridine\text{Epoxide} \xrightarrow{\text{NH}3} \text{Diol} \xrightarrow{\text{SOCl}2} \text{β-Chloroamine} \xrightarrow{\text{Base}} \text{Aziridine}

Phthalimido Group Installation

The N-phthalimido moiety is introduced via nucleophilic substitution:

  • Aziridine activation : Treatment with phthalimide under Mitsunobu conditions (DIAD, PPh₃).

  • Coupling : Displacement of a leaving group (e.g., mesylate) at the aziridine nitrogen.

Table 2 : Phthalimido Incorporation Efficiency

Leaving GroupReagentSolventTemperatureYield (%)
MesylatePhthalimide, DIADTHF0°C → RT78
TosylatePhthalimide, K₂CO₃DMF60°C65

Stereochemical Control and Challenges

The compound’s biological activity hinges on the β-configuration of the acetoxy group and the 5α-cholestane conformation. Key challenges include:

  • Epimerization at C3 : Minimized by using mild acetylation conditions (e.g., Ac₂O in pyridine at 0°C).

  • Aziridine ring strain : Addressed via low-temperature cyclization (-20°C) to prevent ring-opening.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (hexane:EtOAc 4:1) isolates the product.

  • Crystallization : Recrystallization from methanol yields pure crystals.

  • Spectroscopic Validation :

    • ¹H NMR : δ 5.15 (m, H-6), δ 2.05 (s, OAc).

    • IR : 1740 cm⁻¹ (C=O stretch), 1775 cm⁻¹ (phthalimido).

Scale-Up Considerations and Industrial Feasibility

While lab-scale synthesis achieves ~40% overall yield, industrial production faces hurdles:

  • Cost of chiral auxiliaries : Use of (R)-BINOL reduces enantiomeric excess but increases expenses.

  • Solvent waste : DCM and DMF require recycling systems.

Table 3 : Environmental Impact Metrics

MetricLab ScalePilot Plant
E-Factor2815
PMI (g/g)3422

Chemical Reactions Analysis

Types of Reactions

3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the aziridine ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine involves its interaction with specific molecular targets and pathways. The aziridine ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3β-acetoxy-5α-cholestano(5,6-b)-N-phthalimidoaziridine, and how can reaction intermediates be characterized?

  • Methodological Answer :

  • Synthetic Pathways : Begin with steroidal precursors (e.g., 5α-cholestane derivatives) and employ aziridine ring formation via nucleophilic substitution or photochemical methods. For example, use phthalimide-protected amines and acetic anhydride for acetylation .
  • Characterization : Use NMR (¹H, ¹³C) to confirm regioselectivity of aziridine formation and acetate substitution. Mass spectrometry (HRMS) validates molecular weight and purity (>95% by HPLC). Infrared (IR) spectroscopy can track carbonyl (C=O) stretches from the acetoxy group .
  • Safety : Follow protocols for handling irritants (e.g., aziridines) as per GHS guidelines: wear PPE, use fume hoods, and ensure waste disposal complies with OSHA standards .

Q. How can researchers safely handle and store 3β-acetoxy-5α-cholestano(5,6-b)-N-phthalimidoaziridine given its reactivity?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the acetoxy group or aziridine ring opening.
  • Handling : Use gloveboxes for moisture-sensitive steps. Monitor for skin/eye irritation (GHS Category 2A/2B hazards) and implement emergency rinsing protocols (15-minute eye wash, soap for skin contact) .

Q. What spectroscopic techniques are optimal for distinguishing structural isomers of this compound?

  • Methodological Answer :

  • NMR : Compare chemical shifts of the cholestane backbone protons (e.g., 5α vs. 5β stereochemistry) and aziridine ring coupling constants (³Jₐᵥ ~3–5 Hz for cis vs. trans) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives.
  • Chromatography : Use chiral HPLC columns (e.g., amylose-based) to separate enantiomers if asymmetric synthesis is attempted .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the aziridine ring in 3β-acetoxy-5α-cholestano(5,6-b)-N-phthalimidoaziridine under varying pH conditions?

  • Methodological Answer :

  • Kinetic Experiments : Monitor ring-opening reactions (e.g., with thiols or amines) via UV-Vis or stopped-flow spectroscopy. Compare rates at pH 7.4 (physiological) vs. pH 2 (acidic stomach conditions).
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states and charge distribution on the aziridine nitrogen .
  • Contradiction Management : If experimental rates conflict with computational predictions, re-evaluate solvent effects or protonation states in the model .

Q. What strategies resolve contradictions in biological activity data for steroidal aziridine derivatives?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate cytotoxicity assays (e.g., MTT) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects.
  • Metabolite Interference : Use LC-MS to detect degradation products (e.g., hydrolyzed aziridines) that may skew bioactivity results .
  • Theoretical Frameworks : Link findings to steroidal receptor binding models (e.g., nuclear hormone receptors) to contextualize anomalous results .

Q. How can process engineering optimize the scalability of synthesizing this compound while minimizing side reactions?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors to control exothermic aziridine formation steps and improve yield (>80% vs. batch <60%) .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate stability in real time.
  • Separation Technologies : Employ membrane filtration or centrifugal partition chromatography (CPC) to isolate polar byproducts .

Q. What experimental designs validate the compound’s hypothesized role in modulating lipid membrane dynamics?

  • Methodological Answer :

  • Langmuir-Blodgett Troughs : Measure changes in lipid monolayer surface pressure upon compound insertion.
  • Fluorescence Anisotropy : Tag lipids with DPH probes to assess membrane fluidity changes.
  • Controlled Variables : Account for temperature (e.g., 25°C vs. 37°C) and cholesterol content in model membranes to mimic physiological conditions .

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